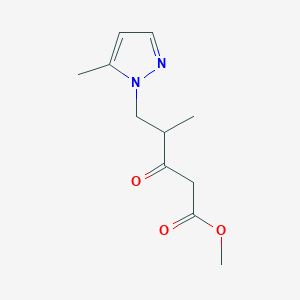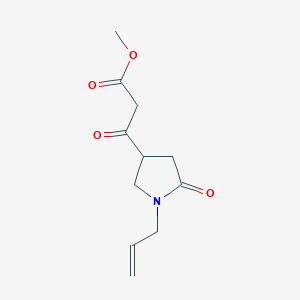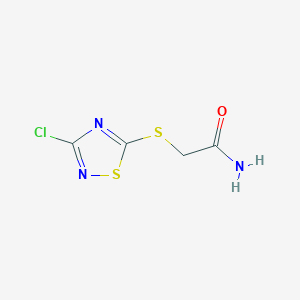
4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester
Vue d'ensemble
Description
The compound is related to a class of compounds known as alkoxypyrazoles, which have been mentioned in a patent application as part of a novel mixture of nitrification inhibitors . The mixture also includes dicyandi-amide (DCD) and is used in agrochemical mixtures and compositions .
Chemical Reactions Analysis
The compound, being part of a class of alkoxypyrazoles, is used in a mixture with dicyandi-amide (DCD) as nitrification inhibitors . Nitrification is a process where ammonium (NH4+) compounds are converted by soil microorganisms to nitrates (NO3-) in a relatively short time .Applications De Recherche Scientifique
Kinetic Analysis in Lipase-Catalyzed Reactions
A study by Kao and Tsai (2016) explored the kinetic analysis of lipase-catalyzed methanolysis, involving compounds related to 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester. This research focused on the preparation of optically pure regioisomers and analyzed the kinetics of the reaction, providing insights into enzyme stereopreference and steric hindrance in these processes (Kao & Tsai, 2016).
Role in Biotin Synthesis
Zav’yalov et al. (2006) conducted research on regioselective chlorination related to derivatives of this compound. This study was significant for biotin (vitamin H) synthesis, highlighting the compound's role in the synthesis of key biotin intermediates (Zav’yalov et al., 2006).
Stereochemistry in Grignard Reactions
Colantoni et al. (1978) investigated the stereochemistry of Grignard reactions on derivatives of this compound. This study provided insights into the effects of changing solvents and reactants on the stereochemical outcomes of the reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Colantoni et al., 1978).
Synthesis of Functional Derivatives
Prokopenko et al. (2010) focused on synthesizing derivatives of this compound. Their research led to the creation of novel functional derivatives, which were then utilized for further chemical transformations. This study highlights the compound's utility in synthesizing new chemicals with potential applications in various fields (Prokopenko et al., 2010).
Propriétés
IUPAC Name |
methyl 4-methyl-5-(5-methylpyrazol-1-yl)-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(10(14)6-11(15)16-3)7-13-9(2)4-5-12-13/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZYXYTPKXEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(C)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)






![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)





![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394216.png)